(4-Cyanophenyl)arsonic acid

CAS No.: 5430-22-8

Cat. No.: VC20675976

Molecular Formula: C7H6AsNO3

Molecular Weight: 227.05 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 5430-22-8 |

|---|---|

| Molecular Formula | C7H6AsNO3 |

| Molecular Weight | 227.05 g/mol |

| IUPAC Name | (4-cyanophenyl)arsonic acid |

| Standard InChI | InChI=1S/C7H6AsNO3/c9-5-6-1-3-7(4-2-6)8(10,11)12/h1-4H,(H2,10,11,12) |

| Standard InChI Key | YXVGFHKZFJNDAB-UHFFFAOYSA-N |

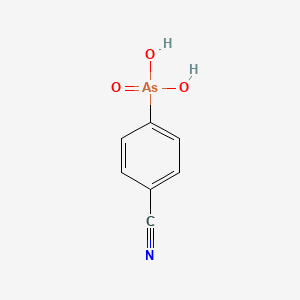

| Canonical SMILES | C1=CC(=CC=C1C#N)[As](=O)(O)O |

Introduction

Chemical Identity and Structural Properties

Molecular Characteristics

The molecular formula of (4-cyanophenyl)arsonic acid is C₇H₆AsNO₃, with a molecular weight of 227.05 g/mol . Its structure consists of a benzene ring substituted with a cyano group at the para position relative to the arsonic acid group.

Table 1: Key Identifiers and Physical Properties

| Property | Value |

|---|---|

| CAS Registry Number | 5430-22-8 |

| Molecular Formula | C₇H₆AsNO₃ |

| IUPAC Name | (4-Cyanophenyl)arsonic acid |

| Melting Point | Not fully characterized |

| Solubility | Likely polar solvent-soluble |

The compound’s arsonic acid group confers acidity, with potential dissociation constants (pKa) analogous to other arylarsonic acids, typically ranging between 2–4 for the first proton and 8–9 for the second . The electron-withdrawing cyano group influences the electronic distribution of the benzene ring, potentially enhancing the acidity of the arsonic acid moiety compared to unsubstituted analogs.

Chemical Behavior and Reactivity

Acid-Base Properties

The arsonic acid group exhibits stepwise deprotonation:

The cyano group’s electron-withdrawing effect may lower the first pKa compared to phenylarsonic acid (pKa₁ ≈ 3.0) .

Coordination Chemistry

Like other arsonic acids, (4-cyanophenyl)arsonic acid can act as a ligand, forming complexes with metals such as Fe(III), Cu(II), and Zr(IV). The cyano group may enable additional binding modes or stabilize metal-organic frameworks (MOFs).

Applications and Industrial Relevance

Historical Uses in Medicine

Arylarsonic acids were once explored as antimicrobial agents. For example, 4-aminophenylarsonic acid (Arsanilic acid) was used in veterinary medicine to treat dysentery in swine . While (4-cyanophenyl)arsonic acid lacks documented therapeutic use, its structural analogs suggest potential as enzyme inhibitors or diagnostic agents.

Materials Science

The compound’s dual functional groups make it a candidate for:

-

Surface modification: Covalent attachment to nanoparticles via As-O bonds.

-

Polymer additives: Enhancing flame retardancy through arsenic’s char-forming properties.

| Hazard Category | Risk Level |

|---|---|

| Acute Oral Toxicity | High |

| Skin Irritation | Moderate |

| Environmental Persistence | High |

Analytical Characterization

Spectroscopic Methods

-

Infrared (IR) Spectroscopy: Strong absorption bands for -AsO₃H₂ (~850 cm⁻¹) and -CN (~2240 cm⁻¹).

-

Nuclear Magnetic Resonance (NMR):

-

¹H NMR: Aromatic protons as a doublet (δ 7.6–8.2 ppm).

-

¹³C NMR: Cyano carbon at ~115 ppm.

-

Chromatography

Reverse-phase HPLC with UV detection (λ = 254 nm) is effective for purity analysis.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume